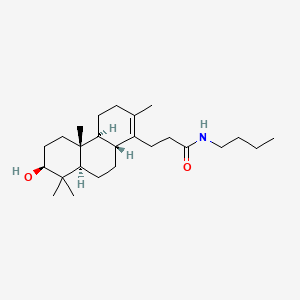
Hedgehog IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hedgehog IN-6 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue homeostasis, and the regulation of stem cell proliferation and differentiation. This compound specifically inhibits the pathway by binding to the cysteine-rich domain of the Smoothened protein, thereby blocking its cholesterization .
准备方法
Synthetic Routes and Reaction Conditions
Hedgehog IN-6 can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of a sterol analog that can bind to the cysteine-rich domain of Smoothened. The key steps include:
Formation of the core structure: This involves the use of specific reagents to form the core sterol structure.
Functionalization: Various functional groups are added to the core structure to enhance its binding affinity and specificity.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the core structure are synthesized.
Functionalization and purification: These steps are scaled up to produce the final compound in bulk.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions
Hedgehog IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
科学研究应用
Hedgehog IN-6 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of the Hedgehog signaling pathway in cancer and to develop potential therapeutic strategies.
Stem cell research: The compound is used to investigate the regulation of stem cell proliferation and differentiation by the Hedgehog pathway.
Developmental biology: Researchers use this compound to study the role of the Hedgehog pathway in embryonic development and tissue homeostasis.
Drug development: The compound serves as a lead molecule for the development of new drugs targeting the Hedgehog pathway.
作用机制
Hedgehog IN-6 exerts its effects by binding to the cysteine-rich domain of the Smoothened protein, a key component of the Hedgehog signaling pathway. This binding blocks the cholesterization of Smoothened, thereby inhibiting the activation of the pathway. The inhibition of the Hedgehog pathway leads to reduced proliferation and differentiation of stem cells, as well as decreased tumor growth in cancer models .
相似化合物的比较
Similar Compounds
Vismodegib: Another Hedgehog pathway inhibitor that targets the Smoothened protein.
Sonidegib: Similar to Vismodegib, it also targets the Smoothened protein.
Arsenic trioxide: Inhibits the Hedgehog pathway at the level of the GLI proteins.
Uniqueness
Hedgehog IN-6 is unique in its specific binding to the cysteine-rich domain of Smoothened, which provides a distinct mechanism of inhibition compared to other compounds. This unique binding property makes it a valuable tool for studying the Hedgehog signaling pathway and developing targeted therapies .
属性
分子式 |
C25H43NO2 |
|---|---|
分子量 |
389.6 g/mol |
IUPAC 名称 |
3-[(4aS,4bR,7S,8aR,10aR)-7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydrophenanthren-1-yl]-N-butylpropanamide |
InChI |
InChI=1S/C25H43NO2/c1-6-7-16-26-23(28)13-10-18-17(2)8-11-20-19(18)9-12-21-24(3,4)22(27)14-15-25(20,21)5/h19-22,27H,6-16H2,1-5H3,(H,26,28)/t19-,20-,21-,22-,25+/m0/s1 |
InChI 键 |
JDYCESOVWGNBBF-QXNYZMARSA-N |
手性 SMILES |
CCCCNC(=O)CCC1=C(CC[C@H]2[C@H]1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C |
规范 SMILES |
CCCCNC(=O)CCC1=C(CCC2C1CCC3C2(CCC(C3(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


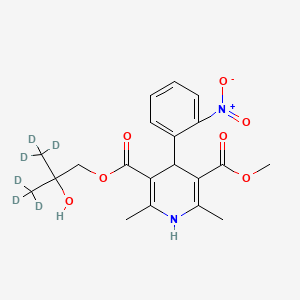


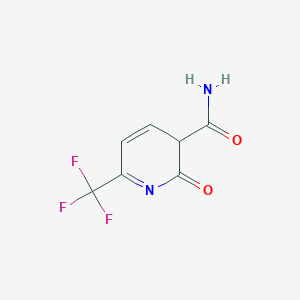
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
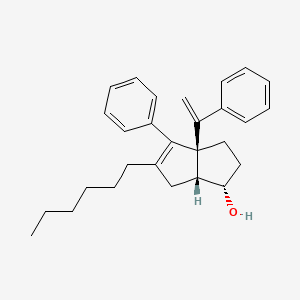
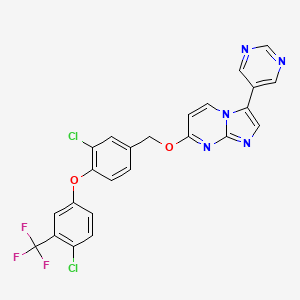

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)


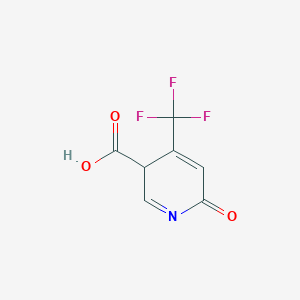

![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
